Product packaging for 2-Methyl-5-propyloxazole(Cat. No.:CAS No. 80935-99-5)

2-Methyl-5-propyloxazole

Cat. No.: B14167241
CAS No.: 80935-99-5
M. Wt: 125.17 g/mol
InChI Key: DDDRMAQEYHTVNK-UHFFFAOYSA-N
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Description

2-Methyl-5-propyloxazole (CAS 80935-99-5) is an organic compound belonging to the class of 2,5-disubstituted oxazoles, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom . It has the molecular formula C7H11NO and an average molecular weight of 125.17 g/mol . This compound has been identified in nature, specifically as a constituent of roasted peanuts, which may make it a compound of interest in food science and flavor chemistry research . Estimated physical properties include a boiling point in the range of 161-162 °C at 760 mm Hg and a water solubility of approximately 1060 mg/L at 25 °C . The compound is also estimated to be soluble in alcohol . As a heteroaromatic compound, its structure provides a framework that is of interest in various chemical and material science fields. For example, research into structurally similar disubstituted oxazole compounds has explored their potential in medicinal chemistry, though no such specific data is available for this compound itself . This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and conduct a comprehensive risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B14167241 2-Methyl-5-propyloxazole CAS No. 80935-99-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80935-99-5

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-methyl-5-propyl-1,3-oxazole

InChI

InChI=1S/C7H11NO/c1-3-4-7-5-8-6(2)9-7/h5H,3-4H2,1-2H3

InChI Key

DDDRMAQEYHTVNK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(O1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 5 Propyloxazole and Analogues

Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole nucleus is a fundamental challenge in synthetic organic chemistry. Modern methodologies have moved towards greater efficiency, milder conditions, and broader substrate applicability. These strategies can be broadly categorized into cycloaddition reactions and condensation/cyclization protocols.

Cycloaddition Reactions

Cycloaddition reactions offer powerful and convergent pathways to the oxazole core by forming multiple carbon-heteroatom or carbon-carbon bonds in a single conceptual step.

First discovered by van Leusen and colleagues in 1972, this synthesis has become a cornerstone for creating 5-substituted oxazoles. ijpsonline.commdpi.com The classical approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov TosMIC is a unique reagent that possesses an acidic methylene (B1212753) group, an isocyano functional group, and a tosyl group which acts as an excellent leaving group. ijpsonline.comorganic-chemistry.org

The mechanism proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. wikipedia.org Subsequent base-promoted elimination of toluenesulfinic acid yields the aromatic 5-substituted oxazole ring. mdpi.comorganic-chemistry.org To synthesize an analogue like 5-propyloxazole, one would use butyraldehyde (B50154) as the starting material with TosMIC.

While the classic Van Leusen reaction yields oxazoles unsubstituted at the C2 position, derivatives of the method allow for the synthesis of 2,5-disubstituted oxazoles. This can be achieved by using substituted isocyanides in place of TosMIC. For instance, reacting an α-metallated isocyanide with an acid chloride or anhydride (B1165640) can produce substituted oxazoles. scribd.com

Table 1: Examples of Van Leusen Oxazole Synthesis

Aldehyde/Imine Substrate TosMIC Reagent Base/Conditions Product Yield (%) Reference
2-chloroquinoline-3-carbaldehyde TosMIC K₂CO₃, MeOH, reflux 5-(2-chloroquinolin-3-yl)oxazole 83 mdpi.comnih.gov
Various Aldehydes TosMIC Et₃N, β-cyclodextrin, H₂O, 50 °C 5-substituted oxazoles Excellent mdpi.com
Tris-aldehyde substrates TosMIC K₂CO₃, MeOH, reflux 5-substituted tris-oxazoles Good mdpi.com

A novel and highly efficient strategy for constructing complex oxazoles involves a visible-light-induced three-component reaction. rsc.org This catalyst- and additive-free transformation assembles 2,4,5-trisubstituted oxazoles from simple starting materials: iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.orgthieme-connect.com

The reaction is triggered by the photo-generation of an α-phosphonium carbene from the ylide. rsc.org This electrophilic carbene species reacts with a nitrile to form a P/N hybrid ylide intermediate. thieme-connect.com A subsequent cascade involving trapping by a carboxylate anion and a Wittig-type olefination leads to the formation of the desired oxazole derivative with high efficiency and chemoselectivity. thieme-connect.com To synthesize 2-methyl-5-propyloxazole using this method, acetonitrile (B52724) would provide the 2-methyl group, while the 5-propyl group would be incorporated from the specifically designed iodonium-phosphonium hybrid ylide. This method is noted for its mild conditions and broad substrate scope. dntb.gov.uascispace.com

Formal [3+2] cycloaddition reactions represent another versatile route to the oxazole core. Several distinct approaches fall under this category.

One such method involves the SnCl₄-promoted formal [3+2] cycloaddition of donor-acceptor oxiranes with nitriles. thieme-connect.com This reaction proceeds through a chemoselective C-C bond cleavage in the oxirane, providing an efficient pathway to 3-oxazolines, which are direct precursors to oxazoles, in good yields. thieme-connect.com

Another innovative approach utilizes visible-light photoredox catalysis to achieve a [3+2] cycloaddition between 2H-azirines and aldehydes. bohrium.com This one-pot sequence, which involves the cycloaddition followed by an oxidative aromatization, generates 2,4,5-trisubstituted oxazoles under mild conditions. bohrium.com

Furthermore, an I₂-promoted formal [3+2] cycloaddition has been demonstrated between α-methylenyl isocyanides and methyl ketones. researchgate.net This is a notable example of a Lewis acid-promoted cycloaddition that unconventionally yields 2,5-disubstituted oxazoles from these starting materials. researchgate.net

Condensation and Cyclization Protocols

These methods typically involve the formation of an acyclic precursor which then undergoes an intramolecular cyclization and dehydration (or oxidation) to form the aromatic oxazole ring.

The traditional Bredereck reaction synthesizes oxazoles by reacting α-haloketones with formamide (B127407) at elevated temperatures. ijpsonline.comchemeurope.com While effective, the use of formamide restricts the product to being unsubstituted at the C2-position. lookchem.com

However, variations of this reaction provide access to substituted oxazoles. A key modification is the substitution of formamide with other primary amides. ijpsonline.comijpsonline.com To synthesize this compound, for example, one could react an appropriate α-haloketone, such as 1-bromo-2-pentanone, with acetamide (B32628). The acetamide provides the necessary acetyl group that becomes the 2-methyl substituent on the oxazole ring, while the α-haloketone provides the carbon backbone for the C4 and C5 positions, including the 5-propyl group. Research has shown that reaction conditions, such as temperature and the ratio of reactants, can be crucial, sometimes leading to the formation of imidazole (B134444) byproducts. lookchem.com

Table 2: Summary of Key Synthetic Reactions

Reaction Name Key Reactants Product Type Key Features
Van Leusen Synthesis Aldehyde + TosMIC 5-substituted oxazoles Mild conditions, high utility for 5-substitution. ijpsonline.commdpi.com
Photochemical Assembly Ylide + Carboxylic Acid + Nitrile 2,4,5-trisubstituted oxazoles Catalyst-free, visible light, three-component. rsc.orgthieme-connect.com
Formal [3+2] Cycloaddition Oxiranes/Azirines + Nitriles/Aldehydes Polysubstituted oxazoles/oxazolines Diverse catalysts (Lewis acid, photoredox), versatile. thieme-connect.combohrium.com

| Bredereck Reaction Variation | α-haloketone + Primary Amide (e.g., Acetamide) | 2,5-disubstituted oxazoles | Allows for C2-substitution by varying the amide. ijpsonline.comlookchem.com |

Copper-Catalyzed Cyclizations

Copper catalysis offers an efficient and economical approach for the synthesis of 2,5-disubstituted oxazoles. One prominent method involves the copper(II)-catalyzed oxidative cyclization of enamides through vinylic C-H bond functionalization. This reaction can be performed at room temperature and produces a range of 2,5-disubstituted oxazoles, including those with alkyl substituents like the propyl group, in moderate to high yields. nih.govorganic-chemistry.org The process typically utilizes a copper(II) salt, such as copper(II) bromide (CuBr₂), in conjunction with an oxidant like potassium persulfate (K₂S₂O₈). nih.govorganic-chemistry.org The reaction demonstrates broad tolerance for various functional groups on the enamide substrate, including aryl, vinyl, and alkyl groups. nih.gov

Another innovative copper-catalyzed approach involves a cascade reaction between terminal alkenes and azides. rsc.orgrsc.org This method proceeds via a 1,3-dipolar cycloaddition, followed by ring cleavage, migration, denitrogenation, and culminates in a copper-catalyzed aerobic oxidative dehydrogenative cyclization. rsc.orgrsc.org This process is advantageous as it uses readily available starting materials and employs air as a sustainable oxidant under mild conditions. rsc.org A variety of aromatic terminal alkenes, including those with both electron-withdrawing and electron-donating substituents, have been successfully employed to generate 2,5-disubstituted oxazoles. rsc.org

A dual-catalyst system involving ruthenium(II) porphyrin and simple copper salts has also been developed for the synthesis of 2,5-disubstituted oxazoles from carboxylic acids and phenylacetylenes under mild conditions. nih.gov This reaction proceeds through the formation of an intermolecular C-N bond followed by an intramolecular C-O bond. nih.gov

Table 1: Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

Starting MaterialsCatalyst SystemOxidantKey FeaturesReference
EnamidesCuBr₂ / Ethyl nicotinate (B505614) (ligand)K₂S₂O₈Room temperature, tolerates various substituents. nih.govorganic-chemistry.org
Terminal Alkenes, AzidesCopper catalystAir (O₂)Cascade reaction, mild conditions, atom economy. rsc.orgrsc.org
Carboxylic Acids, PhenylacetylenesRuthenium(II) porphyrin / Copper chlorideNot specifiedDual-catalyst system, mild conditions. nih.gov
Propargylation/Cycloisomerization Tandem Processes

A highly efficient, one-pot tandem reaction involving propargylation and cycloisomerization provides rapid access to substituted oxazoles. This process utilizes propargylic alcohols and amides as starting materials. organic-chemistry.orgnih.gov In a notable example, p-toluenesulfonic acid monohydrate (PTSA) acts as a bifunctional catalyst, facilitating both the initial nucleophilic substitution (propargylation) and the subsequent cycloisomerization to form the oxazole ring. organic-chemistry.orgnih.gov This method is characterized by high yields, short reaction times, and the generation of water as the only byproduct, highlighting its efficiency and environmental friendliness. organic-chemistry.org The reaction is versatile, accommodating both terminal and internal alkynes, as well as a range of aromatic and aliphatic amides. organic-chemistry.org

Similarly, Lewis acids such as zinc triflate (Zn(OTf)₂) can catalyze the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols to furnish functionalized oxazoles. researchgate.net The zinc catalyst functions as both a π-acid, activating the alkyne for cyclization, and a σ-acid. researchgate.net This approach yields a variety of oxazole derivatives in moderate to excellent yields under mild conditions. researchgate.net

Table 2: Tandem Propargylation/Cycloisomerization for Oxazole Synthesis

Starting MaterialsCatalystKey FeaturesReference
Propargylic Alcohols, Amidesp-Toluenesulfonic acid monohydrate (PTSA)One-pot, bifunctional catalyst, rapid, water is the only byproduct. organic-chemistry.orgnih.govorganic-chemistry.org
N-(Propargyl)arylamides, Allylic AlcoholsZinc triflate (Zn(OTf)₂)Tandem cycloisomerization/allylic alkylation, mild conditions. researchgate.net
Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for constructing the oxazole ring. These methods often proceed under metal-free conditions. For instance, a tandem oxidative cyclization catalyzed by iodine has been developed for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride. researchgate.netorganic-chemistry.org This reaction uses an oxidant like tert-butyl hydroperoxide (TBHP) and demonstrates excellent functional group compatibility. organic-chemistry.org This approach was successfully applied to the one-step synthesis of the natural product annuloline. organic-chemistry.org

Another metal-free method employs a hypervalent iodine reagent, such as PhI(OTf)₂, generated in situ from PIFA (phenyliodine bis(trifluoroacetate)) and TMSOTf (trimethylsilyl trifluoromethanesulfonate). organic-chemistry.org This reagent promotes the intramolecular oxidative cyclization of N-styrylbenzamides to yield 2,5-disubstituted oxazoles in very short reaction times at low temperatures. organic-chemistry.org

Furthermore, a domino oxidative cyclization mediated by an I₂/TBHP system can be used to construct 2,5-disubstituted oxazoles from vinyl azides and benzylamines under aerobic conditions. rsc.org This one-pot methodology is notable for its metal-free conditions, use of readily available reagents, and good yields. rsc.org Transition-metal complexes of zinc and manganese, in the presence of TEMPO as an oxidant, have also been utilized for the efficient oxidative cyclization of chalcone (B49325) derivatives to form related heterocyclic systems. organic-chemistry.org

Table 3: Selected Oxidative Cyclization Methods for 2,5-Disubstituted Oxazoles

Starting MaterialsReagent/Catalyst SystemKey FeaturesReference
Aromatic Aldehydes, Amino Ketone SaltsIodine / TBHPMetal-free, excellent functional group compatibility. researchgate.netorganic-chemistry.org
N-StyrylbenzamidesPIFA / TMSOTfMetal-free, hypervalent iodine-promoted, very rapid reactions. organic-chemistry.org
Vinyl Azides, BenzylaminesI₂ / TBHPMetal-free, domino reaction, aerobic conditions. rsc.org
EnamidesCuBr₂ / K₂S₂O₈Copper-catalyzed, room temperature, vinylic C-H functionalization. nih.govorganic-chemistry.org
Lewis Acid-Promoted Cyclization Approaches

Lewis acids are effective promoters for the cyclization reactions that form oxazole rings. A three-component reaction between amides, ynals (alkynals), and sodium sulfinates, promoted by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), provides a one-pot synthesis of a broad range of aryl-substituted oxazoles. researchgate.netthieme-connect.comacs.orgthieme-connect.com This transition-metal-free method is characterized by high step economy and good regioselectivity, forming C-N, C-O, and C-S bonds in a single operation. researchgate.netacs.org

Other Lewis acids, such as zinc iodide (ZnI₂) and ferric chloride (FeCl₃), can mediate the selective and regiocontrolled cyclization of acetylenic amides to furnish 2,5-disubstituted oxazoles in good to excellent yields under mild reaction conditions. nih.gov Similarly, Zn(OTf)₂ has been shown to catalyze the tandem cycloisomerization of N-propargylamides. researchgate.net The choice of Lewis acid can be crucial in directing the reaction pathway and achieving high yields. nih.govresearchgate.net

Table 4: Lewis Acid-Promoted Oxazole Synthesis

Starting MaterialsLewis AcidKey FeaturesReference
Amides, Ynals, Sodium SulfinatesBF₃·OEt₂Three-component, one-pot, transition-metal-free. researchgate.netthieme-connect.comacs.org
Acetylenic AmidesZnI₂ or FeCl₃Regiocontrolled, mild conditions. nih.gov
N-PropargylamidesZn(OTf)₂Catalyzes cycloisomerization. researchgate.net

Organometallic Approaches

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the construction of substituted oxazoles. researchgate.netlibretexts.org A notable method involves the reaction of N-propargylamides with aryl iodides, which, in the presence of a palladium catalyst such as Pd₂(dba)₃ with a tri(2-furyl)phosphine (B125338) ligand, yields 2,5-disubstituted oxazoles. nih.govorganic-chemistry.org The reaction is believed to proceed through a palladium-catalyzed coupling step followed by an in situ cyclization of the resulting intermediate. nih.govorganic-chemistry.org

Palladium catalysis is also central to direct arylation strategies, which offer a more atom-economical route by avoiding the pre-functionalization of one of the coupling partners. innovareacademics.inslideshare.net For example, the direct C-2 arylation of 4-substituted oxazoles with aryl bromides can be achieved using a Pd(PPh₃)₄ and CuI co-catalytic system. innovareacademics.in This approach allows for the efficient synthesis of 2,4-disubstituted oxazoles. innovareacademics.in Furthermore, palladium-catalyzed methods have been developed for the regioselective synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles from ethyl oxazole-4-carboxylate and various (hetero)aryl halides. organic-chemistry.org

Table 5: Palladium-Catalyzed Synthesis of Substituted Oxazoles

SubstratesCatalyst SystemKey FeaturesReference
N-Propargylamides, Aryl IodidesPd₂(dba)₃ / P(2-furyl)₃Coupling followed by in situ cyclization. nih.govorganic-chemistry.org
4-Substituted Oxazoles, Aryl BromidesPd(PPh₃)₄ / CuIDirect C-2 arylation. innovareacademics.in
Ethyl oxazole-4-carboxylate, (Hetero)aryl HalidesPalladium catalystRegiocontrolled synthesis of di- and tri-substituted oxazoles. organic-chemistry.org
Direct Arylation Strategies

Direct C-H arylation has emerged as a powerful and "greener" alternative to traditional cross-coupling reactions for synthesizing substituted heterocycles, as it minimizes waste by avoiding organometallic reagents. beilstein-journals.orgrsc.org Palladium catalysis is frequently employed to achieve high regioselectivity. Complementary methods have been developed for the direct arylation of the oxazole core at either the C-2 or C-5 position with high selectivity. organic-chemistry.orgnih.gov The regioselectivity can often be controlled by the choice of solvent and phosphine (B1218219) ligand. organic-chemistry.org For instance, C-5 arylation is often favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.orgnih.gov

These methods tolerate a wide range of aryl and heteroaryl halides (bromides, chlorides, iodides) and triflates as coupling partners. organic-chemistry.orgnih.gov The direct C-2 arylation of oxazoles with aryl bromides has been achieved using catalysts like Pd(PPh₃)₄. organic-chemistry.org This C-H bond activation strategy is versatile and tolerates a wide array of functional groups. organic-chemistry.org The development of task-specific ligands has been crucial in overcoming challenges associated with the reactivity and selectivity of different positions on the oxazole ring. organic-chemistry.orgbeilstein-journals.org While palladium is common, copper(I)-catalyzed direct C-2 arylations of 5-arylated oxazoles with aryl iodides have also been reported. nih.gov

Table 6: Direct Arylation of the Oxazole Ring

Oxazole SubstrateCoupling PartnerCatalyst SystemSelectivityReference
OxazoleAryl Halides/TriflatesPalladium / Phosphine Ligand 5 or 6C-5 Arylation (in polar solvent) organic-chemistry.orgnih.gov
OxazoleAryl Halides/TriflatesPalladium / Phosphine Ligand 3C-2 Arylation (in nonpolar solvent) organic-chemistry.orgnih.gov
5-PhenyloxazoleAryl BromidesPd(PPh₃)₄C-2 Arylation organic-chemistry.org
5-Arylated OxazolesAryl IodidesCopper(I) / TriphenylphosphineC-2 Arylation nih.gov

Regioselective Synthesis and Functionalization of Substituted Oxazoles

The precise control of substituent placement on the oxazole ring is a critical aspect of synthetic organic chemistry, enabling the creation of diverse molecules with specific properties. This is particularly relevant for 2,5-disubstituted oxazoles like this compound.

Control of Substituent Placement in 2,5-Disubstituted Oxazoles

The synthesis of 2,5-disubstituted oxazoles often involves strategies that allow for the specific placement of different groups at the C2 and C5 positions. One established method involves the deprotonation of a pre-functionalized oxazole. For instance, 2-(phenylsulfonyl)-1,3-oxazole can be selectively deprotonated at the C5 position to create a reactive carbanion. nih.gov This intermediate can then react with various electrophiles, followed by the replacement of the phenylsulfonyl group to yield a range of 2,5-disubstituted oxazoles. nih.gov This approach provides a versatile pathway for introducing diverse functionalities at the 5-position.

Another powerful technique is the copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes. scispace.com This method offers a novel transformation to produce 2,5-disubstituted oxazoles with good to high yields. scispace.com The regioselectivity of this reaction is a key feature, allowing for the controlled formation of the desired isomer. scispace.com Similarly, a silver-induced [3+2] cycloaddition of isocyanides with acyl chlorides provides an effective route to 2,5-disubstituted oxazoles. diva-portal.org

Cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes also serves as an efficient method for synthesizing 2,5-disubstituted oxazoles under mild conditions. rsc.org This reaction proceeds through a [3+2] cycloaddition and demonstrates a broad substrate scope, even enabling the one-step synthesis of natural products. rsc.org

Furthermore, an iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative cascade cyclization of vinyl azides and benzylamines has been developed to construct 2,5-disubstituted oxazoles under metal-free conditions. rsc.org This one-pot methodology involves the formation of C–N and C–O bonds and is notable for its mild reaction conditions and good yields. rsc.org

The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, is a classic method for forming 2,5-disubstituted oxazoles. pharmaguideline.com The Fischer oxazole synthesis, reacting a cyanohydrin with an aromatic aldehyde, also yields 2,5-disubstituted products. ijpsonline.comijpsonline.com

Table 1: Comparison of Regioselective Synthesis Methods for 2,5-Disubstituted Oxazoles
MethodKey ReactantsCatalyst/ReagentKey AdvantagesReference
Deprotonation of 2-(phenylsulfonyl)-1,3-oxazole2-(Phenylsulfonyl)-1,3-oxazole, electrophilesButyllithiumSite-selective functionalization at C5. nih.gov
Copper(I)-Catalyzed CycloadditionAcyl azides, 1-alkynes[Tpm*,BrCu(NCMe)]BF4Novel transformation with high yields. scispace.com
Silver-Induced [3+2] CycloadditionIsocyanides, acyl chloridesSilver-based MOFEffective and scalable. diva-portal.org
Cobalt(III)-Catalyzed Cross-CouplingN-pivaloyloxyamides, alkynesCo(III) catalystMild conditions, broad substrate scope. rsc.org
Iodine/TBHP-Mediated Oxidative Cascade CyclizationVinyl azides, benzylaminesI2/TBHPMetal-free, one-pot synthesis. rsc.org

Late-Stage Functionalization Strategies for Oxazole Cores

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science, allowing for the diversification of complex molecules at a late step in the synthetic sequence. researchgate.netscispace.com For oxazole cores, direct C-H bond activation has emerged as a versatile tool for introducing new functional groups. researchgate.netorganic-chemistry.org

Palladium-catalyzed direct arylation and alkenylation of oxazoles at the C2 position have been achieved with high regio- and stereospecificity. organic-chemistry.org These reactions tolerate a wide range of functional groups. organic-chemistry.org By combining this with other strategies, selective arylation at the C2, C4, and C5 positions can be accomplished, leading to triarylated oxazoles. organic-chemistry.org

For the functionalization of highly substituted oxazoles, C-H activation provides a significant advantage over de novo syntheses, which can be difficult to apply for late-stage diversification. researchgate.net Palladium catalysis, often in combination with a copper co-catalyst, has been a focus for achieving C2 selectivity in the C-H activation of oxazoles. researchgate.net

The development of photoredox catalysis offers another avenue for late-stage functionalization. charnwooddiscovery.com This approach can be applied to complex molecular scaffolds, demonstrating its potential for modifying fully elaborated molecules containing oxazole rings. charnwooddiscovery.com

Sustainable and Green Chemistry Approaches in Oxazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for chemical synthesis. This includes the synthesis of oxazoles, where green chemistry principles are increasingly being applied. ijpsonline.comijpsonline.comnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained considerable attention due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govacs.orgacs.org In the context of oxazole synthesis, microwave irradiation has been successfully employed in the van Leusen reaction, a cornerstone for forming the oxazole ring. ijpsonline.com

For instance, a one-pot microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed. nih.govacs.org By controlling the amount of potassium phosphate (B84403) as the base in isopropanol, either 5-substituted oxazoles or 4,5-disubstituted oxazolines can be selectively synthesized. nih.govacs.org The use of microwave irradiation at 65 °C and 350 W can produce 5-phenyl oxazole in high yield within minutes. nih.govacs.org This method is not only rapid and simple but also environmentally benign and economical. nih.gov

Another example involves a one-pot, three-component synthesis sequence initiated by a microwave-assisted Sonogashira coupling, followed by an acid-catalyzed cycloisomerization and a Fischer indole (B1671886) synthesis to produce 5-(3-indolyl)oxazoles. rsc.org

Applications of Ionic Liquids

Ionic liquids (ILs) have emerged as green solvents and catalysts in organic synthesis due to their unique properties, including low volatility, high thermal stability, and recyclability. ijpsonline.comorganic-chemistry.orgthieme-connect.com Their application in oxazole synthesis has been demonstrated to improve reaction efficiency and sustainability.

An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using ionic liquids like [bmim]Br, [bmim][BF4], and [bmim][PF6] as the reaction medium. organic-chemistry.orgthieme-connect.com This method uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes to produce high yields of the desired oxazoles. organic-chemistry.org A key advantage is that the ionic liquid can be recovered and reused multiple times without a significant loss in product yield. organic-chemistry.orgthieme-connect.com

Furthermore, the synthesis of C5-substituted oxazoles has been achieved using imidazolium-based ionic liquids as the solvent and a task-specific piperidine-appended imidazolium (B1220033) salt as the base. mdpi.com This one-pot reaction proceeds with high yields, and the ionic liquid solvent can be recycled and reused. mdpi.com

Table 2: Green Chemistry Approaches in Oxazole Synthesis
ApproachMethodKey Reagents/SolventsKey AdvantagesReference
Microwave-Assisted Synthesis[3+2] cycloadditionAryl aldehydes, TosMIC, K3PO4, IsopropanolRapid, high yield, environmentally benign. nih.govacs.org
Microwave-Assisted SynthesisThree-component coupling–cycloisomerization–Fischer indole synthesis-One-pot synthesis of complex oxazoles. rsc.org
Ionic LiquidsOne-pot van Leusen synthesisTosMIC, aliphatic halides, aldehydes, [bmim]BrHigh yields, recyclable solvent. organic-chemistry.orgthieme-connect.com
Ionic Liquidsvan Leusen reactionAldehydes, TosMIC, Imidazolium-ILsHigh yields, reusable solvent and base. mdpi.com

Metal-Free and Peroxide-Free Reaction Conditions

The development of metal-free and peroxide-free reactions is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals and hazardous oxidizing agents. rsc.org Several such methods have been successfully developed for the synthesis of substituted oxazoles.

One notable strategy involves the metal-free C–O bond cleavage of an ester using amines. rsc.orgresearchgate.net This one-pot synthesis proceeds smoothly, combining C–O bond cleavage with C–N and C–O bond formation to yield substituted oxazoles in moderate to excellent yields. rsc.orgresearchgate.net The process is environmentally benign and accommodates a broad range of substrates. rsc.org

Another approach utilizes λ3-iodane-mediated reactions. scispace.com In these reactions, an aryl-λ3-iodane acts as both a donor of heteroatomic functional groups and an activator of carbon-carbon triple bonds, eliminating the need for transition metal catalysts. scispace.com This methodology can be applied to the cycloisomerization of propargyl compounds and [2+2+1] cycloaddition-type reactions to form oxazoles. scispace.com

Furthermore, an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids offers a green and sustainable route to oxazoles. rsc.org This method avoids the use of transition metals and toxic oxidants, relying instead on an electrochemical catalytic system. rsc.org The reaction demonstrates good functional group tolerance and is applicable to the late-stage modification of drug molecules. rsc.org

Iodine-mediated methodologies are frequently used for the metal-free synthesis of 1,3-oxazole derivatives from precursors like benzylamine (B48309) and ethyne, often resulting in high yields. tandfonline.com

Reaction Mechanisms and Kinetics in Oxazole Chemistry

Mechanistic Pathways of Oxazole (B20620) Ring Formation

The formation of the oxazole ring can be achieved through several distinct mechanistic routes, each involving unique intermediates and reaction conditions. These pathways allow for the synthesis of a wide array of substituted oxazoles.

Ionic mechanisms are the most classical and widely employed methods for constructing the oxazole ring. These reactions typically proceed through a series of charged intermediates.

The Robinson-Gabriel synthesis is a cornerstone in oxazole formation, involving the cyclization and dehydration of an α-acylamino ketone. ijpsonline.com For a compound like 2-Methyl-5-propyloxazole, a plausible pathway would start from an N-acyl derivative of an aminoketone. The mechanism involves the protonation of the acylamino keto moiety, followed by an intramolecular cyclization. The subsequent dehydration, often facilitated by strong acids like sulfuric acid or phosphorus oxychloride, leads to the formation of the aromatic oxazole ring. ijpsonline.com The yield of this reaction can be sensitive to the choice of dehydrating agent, with polyphosphoric acid often providing better results. ijpsonline.com

Another significant ionic pathway is the Fischer oxazole synthesis , which utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reaction initiates with the formation of an iminochloride intermediate from the cyanohydrin. This intermediate then undergoes a nucleophilic attack by the aldehyde, followed by an SN2 reaction and dehydration to form a chloro-oxazoline intermediate, which then tautomerizes to the final oxazole product. wikipedia.org

A more contemporary ionic approach involves the reaction of a deprotonated alkyl isocyanoacetate with an activated carboxylic acid. The carboxylic acid is activated in situ to form a mixed anhydride (B1165640), which then reacts with a nucleophile like DMAP to generate an acylpyridinium salt. This electrophilic species is then attacked by the isocyanoacetate anion, leading to an intermediate that cyclizes to the oxazole. acs.org

Table 1: Key Ionic Mechanisms for Oxazole Synthesis

Synthesis MethodStarting MaterialsKey IntermediatesTypical Reagents
Robinson-Gabrielα-Acylamino ketoneProtonated acylamino ketone, cyclized carbinolamineH₂SO₄, POCl₃, PPA
Fischer SynthesisCyanohydrin, AldehydeIminochloride, Chloro-oxazolineAnhydrous HCl
Isocyanide-basedCarboxylic acid, IsocyanoacetateAcylpyridinium salt, Cyclization precursorDMAP-Tf, Base

Radical-based methods offer alternative pathways to oxazoles, often under milder conditions. A notable example is the silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates with isocyanides. rsc.org Mechanistic studies, including EPR and radical inhibition experiments, have confirmed the involvement of a radical decarboxylative process. rsc.org The reaction proceeds through the formation of an acyl radical from the α-oxocarboxylate, which then engages in a cascade of reactions including radical addition and cyclization to form the oxazole ring. researchgate.net This methodology allows for the construction of highly substituted oxazoles.

Ylides serve as versatile intermediates in modern organic synthesis for the formation of heterocyclic systems. The synthesis of polysubstituted oxazoles can be achieved through a visible-light-induced three-component reaction involving iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.orgresearchgate.net This process is initiated by a photo-generated α-phosphonium carbene, which reacts with a nitrile to form a phosphorus-nitrile hybrid ylide intermediate. This ylide is then trapped by a carboxylate anion, leading to a second phosphonium (B103445) ylide that undergoes an intramolecular Wittig-type reaction to yield the oxazole product. rsc.org

The Van Leusen oxazole synthesis is another key ylide-mediated method that uses tosylmethyl isocyanide (TosMIC) as a crucial reagent. organic-chemistry.org In this reaction, deprotonated TosMIC adds to an aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates the sulfinic acid group under basic conditions to afford the aromatic oxazole. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. In the context of oxazole synthesis, carbopalladation plays a key role in certain tandem reactions. For instance, the palladium-catalyzed reaction of cyanomethyl benzoates with arylboronic acids can lead to 2,4-diaryloxazoles. researchgate.net The proposed mechanism involves the carbopalladation of the nitrile group by an arylpalladium complex, which is generated from the arylboronic acid. This leads to an imine-Pd complex that subsequently cyclizes to form the oxazole ring. researchgate.net The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Elementary Steps in Oxazole Reactivity

The reactivity of the oxazole ring is dictated by its electronic structure, which features a pyridine-type nitrogen and a furan-type oxygen. pharmaguideline.com This structure defines the centers for nucleophilic and electrophilic attack.

The oxazole ring is generally electron-deficient, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Attack: Electrophilic aromatic substitution on the oxazole ring is generally difficult unless activating, electron-donating groups are present. pharmaguideline.comnumberanalytics.com When such groups are present, substitution occurs preferentially at the C5 position. wikipedia.org The order of reactivity for electrophilic attack is generally C5 > C4. pharmaguideline.com The nitrogen atom at position 3 is basic and can be protonated or alkylated. pharmaguideline.comwikipedia.org

Nucleophilic Attack: The most electron-deficient carbon atom in the oxazole ring is C2, making it the primary site for nucleophilic attack, especially if a good leaving group is present. pharmaguideline.comwikipedia.org Deprotonation also occurs most readily at the C2 position, with the acidity of oxazole hydrogens following the order C2 > C5 > C4. tandfonline.com The resulting 2-lithio-oxazoles are often unstable and can exist in equilibrium with ring-opened isonitrile species. wikipedia.org Nucleophilic substitution is rare and usually requires electron-withdrawing groups on the ring; more often, nucleophilic attack can lead to ring cleavage. pharmaguideline.comsemanticscholar.org

Table 2: Reactivity Centers of the Oxazole Ring

PositionType of AttackRelative Reactivity/AcidityNotes
N3Protonation/AlkylationWeakly basic (pKa of conjugate acid ~0.8) wikipedia.orgBehaves like a pyridine (B92270) nitrogen. pharmaguideline.com
C2Nucleophilic Attack / DeprotonationMost reactive site for nucleophiles; most acidic proton. wikipedia.orgtandfonline.comNucleophilic substitution requires a leaving group.
C4Electrophilic AttackLess reactive than C5. pharmaguideline.comCan be attacked by electrophiles if activated.
C5Electrophilic AttackPrimary site for electrophilic substitution. wikipedia.orgRequires electron-donating substituents for reaction. wikipedia.org

Ring Transformations and Rearrangement Reactions

Oxazole rings can undergo various transformation and rearrangement reactions, typically induced by thermal or photochemical means. These reactions often involve ring-opening to form intermediates that can then recyclize to generate different heterocyclic systems. While no specific studies on this compound were found, the following are common rearrangement reactions observed for the parent oxazole and its other derivatives:

Cornforth Rearrangement: This is a well-known thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. thieme-connect.de The reaction proceeds through a nitrile ylide intermediate. thieme-connect.de For this compound, this specific rearrangement would not be expected as it lacks the required 4-acyl substituent.

Photochemical Rearrangements: Upon irradiation, oxazoles can isomerize to other heterocycles. For instance, the photoisomerization of isoxazoles is a known route to oxazoles, proceeding through an acyl azirine intermediate. researchgate.net Photolysis of oxazoles themselves can lead to the formation of various isomeric products. baranlab.org It is plausible that this compound could undergo photochemical rearrangement, potentially leading to isomeric oxazoles or other heterocyclic structures, but no specific studies have been reported.

Skeletal Rearrangements: Recent research has demonstrated that oxazoles can undergo skeletal rearrangements to form other heterocyclic rings like azepines and pyrroles through dynamic electrocyclization processes. masterorganicchemistry.com These transformations highlight the versatility of the oxazole ring as a synthetic intermediate. The presence of the methyl and propyl groups on this compound would likely influence the regioselectivity and feasibility of such rearrangements.

Kinetic Investigations of Oxazole Transformations

Kinetic studies provide crucial insights into the rates and mechanisms of chemical reactions. For oxazoles, kinetic investigations have been performed on reactions such as oxidations.

Detailed kinetic data for transformations involving this compound are not available in the reviewed literature. However, studies on the parent oxazole and other substituted derivatives can provide a general understanding of the factors influencing their reaction rates.

Oxidation Reactions: The atmospheric oxidation of oxazole initiated by hydroxyl (OH) radicals has been studied using computational methods. byjus.com These studies show that the addition of the OH radical to the carbon atoms of the ring is significantly faster than hydrogen abstraction. byjus.com The presence of alkyl substituents like the methyl and propyl groups in this compound would be expected to influence the rate and regioselectivity of such oxidation reactions due to their electron-donating effects.

Photo-oxidation: The kinetics of the reaction of oxazole and its derivatives with singlet oxygen have also been investigated. nih.govfoodb.ca The primary reaction pathway is a [4+2]-cycloaddition. nih.govfoodb.ca It was found that substituted oxazoles can have slightly higher reaction rates compared to the unsubstituted parent compound due to the electronic effects of the functional groups. nih.govfoodb.ca One can infer that this compound would likely exhibit a similar reactivity pattern.

The following table presents general kinetic data for the reaction of some oxazole derivatives with singlet oxygen, illustrating the effect of substitution on reactivity.

CompoundPseudo-first-order reaction rate constant (M⁻¹ s⁻¹) at 300 K
Oxazole0.94 × 10⁶
4-Methyl-2,5-diphenyloxazole1.14 × 10⁶
Data sourced from kinetic studies of photo-oxidation of oxazoles. nih.govfoodb.ca

This table is provided for illustrative purposes to show the impact of substituents on oxazole reactivity. No such data has been published for this compound.

Spectroscopic Characterization Techniques for 2 Methyl 5 Propyloxazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,5-disubstituted oxazoles, ¹H and ¹³C NMR provide definitive information about the substitution pattern and the nature of the alkyl groups.

The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. In 2,5-disubstituted oxazoles, the chemical shift of the single proton on the oxazole (B20620) ring (H-4) is particularly diagnostic. For 2-Methyl-5-propyloxazole, this proton would be expected to appear as a singlet. The signals for the methyl and propyl substituents would also have characteristic chemical shifts and splitting patterns.

Similarly, in other 5-alkyl oxazole analogs, the chemical shifts of the alkyl protons are influenced by the electronic environment of the oxazole ring. sci-hub.se The presence of methyl substituents on the oxazole ring also influences the chemical shifts of adjacent protons. mdpi.com

Table 1: Representative ¹H NMR Data for an Analog of this compound

Compound NameProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
2-(4-Chlorophenyl)-5-propyloxazole rsc.orgH-4 (oxazole ring)6.87s-
Ar-H7.96d8.6
Ar-H7.44d8.6
CH₂ (propyl, α to ring)2.72t7.6
CH₂ (propyl, β)1.75sext7.6
CH₃ (propyl, γ)1.04t7.6

Note: Data obtained in CDCl₃ at 400 MHz. s = singlet, d = doublet, t = triplet, sext = sextet.

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The carbon atoms of the oxazole ring have characteristic chemical shifts that are sensitive to the nature of the substituents at positions 2 and 5.

For this compound, one would expect to see distinct signals for the two oxazole ring carbons (C-2 and C-5), the unsubstituted C-4 carbon, and the carbons of the methyl and propyl groups. Based on data from analogs like 2-(4-Chlorophenyl)-5-propyloxazole, the C-2, C-4, and C-5 carbons of the oxazole ring are expected to resonate at approximately 160.1, 124.4, and 153.5 ppm, respectively. rsc.org The carbons of the propyl group would appear in the upfield region of the spectrum. rsc.org Studies on other 2,5-dialkyl-1,3,4-oxadiazoles, a related class of heterocycles, also show characteristic shifts for the alkyl and heterocyclic carbons. nih.gov

Table 2: Representative ¹³C NMR Data for an Analog of this compound

Compound NameCarbonChemical Shift (δ ppm)
2-(4-Chlorophenyl)-5-propyloxazole rsc.orgC-2 (oxazole ring)160.1
C-4 (oxazole ring)124.4
C-5 (oxazole ring)153.5
C (Ar, ipso)126.7
C (Ar, ortho)127.7
C (Ar, meta)129.4
C (Ar, para)136.2
CH₂ (propyl, α to ring)28.0
CH₂ (propyl, β)21.0
CH₃ (propyl, γ)13.6

Note: Data obtained in CDCl₃ at 100.6 MHz.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized compounds. For instance, the HRMS data for 2-(4-Chlorophenyl)-5-propyloxazole showed a molecular ion peak that corresponded to the calculated exact mass for the formula C₁₂H₁₂ClNO, confirming its elemental composition. rsc.org Similarly, HRMS has been used to confirm the structures of various other 2,5-disubstituted oxazole derivatives. nih.govamazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of less volatile or thermally labile compounds in complex mixtures. LC-MS has been successfully employed for the identification of various heterocyclic compounds. mdpi.comresearchgate.net The synthesis of new oxazole derivatives is often monitored and the final products are purified and analyzed using techniques that can include LC-MS to confirm their molecular weight. biointerfaceresearch.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds. This compound, being a relatively small and likely volatile molecule, is well-suited for GC-MS analysis. This technique is widely used in the analysis of flavor and fragrance compounds, and oxazoles are known to be important flavor constituents in various foods. researchgate.net For example, this compound has been identified as a volatile component in roasted peanuts, an analysis typically performed using GC-MS. thegoodscentscompany.com The GC provides separation of the volatile components, while the MS provides identification based on the mass spectrum and fragmentation pattern. researchgate.netnih.gov

Infrared (IR) Spectroscopy

The IR spectra of oxazole derivatives are characterized by several key absorption bands. rsc.org The stretching vibration of the C=N bond within the oxazole ring typically appears in the region of 1650-1600 cm⁻¹. researchgate.net Another significant feature is the band corresponding to the C-O-C (ether) linkage of the heterocyclic system, which can be observed in the spectrum. The presence of the methyl and propyl substituents gives rise to characteristic alkane C-H stretching vibrations, usually found just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers. Aromatic C-H stretching, if applicable in analogues, would be observed above 3000 cm⁻¹.

By comparing the experimental IR spectrum of a synthesized compound with known data for similar oxazole structures, researchers can confirm the successful formation of the desired molecule. For instance, in the synthesis of N-substituted amidobenzoxazole, the appearance of an amide band at 1643 cm⁻¹ was used to monitor the reaction's progress. researchgate.net Similarly, the synthesis of other oxazole derivatives has been confirmed by identifying characteristic bands for groups like C=O and N-H, alongside the core oxazole ring vibrations. mdpi.com

Below is an interactive table summarizing the expected characteristic IR absorption bands for a 2,5-disubstituted oxazole like this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAlkyl (Propyl, Methyl)2960-2850
C=N StretchOxazole Ring1650-1600
C=C StretchOxazole Ring1580-1490
C-O-C StretchOxazole Ring1250-1020
C-H BendAlkyl (Propyl, Methyl)1470-1370

Note: The exact positions of the peaks can be influenced by the molecular environment and the specific substituents on the oxazole ring.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. anchor-publishing.com This technique is invaluable for unambiguously confirming the constitution and stereochemistry of novel oxazole derivatives, provided that a suitable single crystal of the compound can be grown. mdpi.comrsc.org The process involves diffracting a beam of X-rays off the ordered atomic lattice of a crystal, which produces a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of each atom, bond lengths, and bond angles. oregonstate.edu

Crystallographic Data for an Oxazole Analogue: 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole iucr.org

ParameterValue
Chemical FormulaC₂₁H₂₁F₂NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2345 (3)
b (Å)18.0673 (5)
c (Å)9.7716 (3)
α (°)90
β (°)100.898 (1)
γ (°)90
Volume (ų)1943.41 (9)
Z (Formula units/unit cell)4

This data provides a precise model of the molecule's solid-state structure, confirming connectivity and offering insights into intermolecular interactions within the crystal lattice, such as π–π stacking. iucr.org

Advanced Reactivity and Chemical Transformations of 2 Methyl 5 Propyloxazole Systems

Cycloaddition Reactions of Oxazoles

Oxazoles can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as either dienes or, less commonly, as dienophiles.

Diels-Alder Reactions as Dienes and Dienophiles

Oxazoles typically function as dienes in Diels-Alder reactions, reacting with various dienophiles to form pyridine (B92270) derivatives after a subsequent retro-Diels-Alder step. tandfonline.comresearchgate.net The diene character of the oxazole (B20620) ring is influenced by its substituents and the reaction conditions. researchgate.net For 2-Methyl-5-propyloxazole, the electron-donating nature of the methyl and propyl groups at the C2 and C5 positions, respectively, enhances its diene character.

The reaction of an oxazole with a dienophile, such as an alkene or alkyne, initially forms a bicyclic adduct. This intermediate is often unstable and undergoes a cycloreversion reaction, losing a molecule (e.g., water, alcohol, or nitrile) to yield a substituted pyridine. This transformation, known as the Kondrat'eva pyridine synthesis, is a powerful tool for constructing highly substituted pyridine rings. researchgate.netthieme-connect.com

While oxazoles predominantly act as dienes, their participation as dienophiles is less common and typically requires specific structural features, such as an exocyclic double bond. semanticscholar.org The activation of the oxazole nitrogen by protonation with Brønsted or Lewis acids, or by alkylation, can facilitate its reaction with electron-rich dienes in an inverse-electron-demand Diels-Alder reaction. nih.govacs.orgacs.org This is because such activation lowers the energy of the oxazole's LUMO, making it a better dienophile. nih.govacs.org

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. organic-chemistry.orgbeilstein-journals.org

Direct Arylation and Alkenylation of Oxazoles

Palladium-catalyzed direct arylation and alkenylation are effective methods for functionalizing the oxazole ring. organic-chemistry.orgorganic-chemistry.org These reactions typically occur at the C2 or C5 positions, which are the most acidic and reactive sites on the oxazole ring. semanticscholar.orgbeilstein-journals.org For this compound, the C2 position is generally the most acidic and therefore the most likely site for initial deprotonation and subsequent functionalization. semanticscholar.org However, the presence of the propyl group at C5 can also influence the regioselectivity.

A variety of aryl and alkenyl halides (bromides, chlorides, and iodides) and triflates can be coupled with oxazoles using a palladium catalyst, often in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.orgorganic-chemistry.org The choice of solvent can also play a crucial role in directing the regioselectivity of the reaction. beilstein-journals.orgorganic-chemistry.org

Regioselectivity in C-H Activation Processes

The regioselectivity of C-H activation in oxazoles is a critical aspect of their functionalization. The order of acidity of the C-H protons is generally C2 > C5 > C4. semanticscholar.org This inherent acidity makes the C2 position the most common site for metallation and subsequent reaction. beilstein-journals.org

However, the regioselectivity can be influenced by several factors:

Directing Groups: The presence of a directing group on the oxazole ring can steer the catalyst to a specific C-H bond.

Steric Hindrance: Bulky substituents can hinder access to a particular position, favoring reaction at a less sterically encumbered site.

Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly impact the regiochemical outcome. beilstein-journals.orgorganic-chemistry.org For instance, in some systems, polar solvents favor C5 arylation, while nonpolar solvents promote C2 arylation. organic-chemistry.org

For this compound, while the C2 position is electronically favored, the steric bulk of the propyl group at C5 might play a role in directing incoming reagents.

Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of complex molecules containing the oxazole core.

Suzuki-Miyaura Coupling of Halogenated Oxazole Building Blocks

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. To apply this reaction to this compound, it would first need to be halogenated. Bromooxazoles are common starting materials for these couplings. sci-hub.seresearchgate.net

The synthesis of the necessary halogenated precursors can be achieved through various methods, including direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source. sci-hub.seresearchgate.net For instance, to synthesize a 2-aryl-5-propyloxazole, a 2-bromo-5-propyloxazole would be coupled with an arylboronic acid.

The reaction conditions for Suzuki-Miyaura coupling of bromooxazoles typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system. researchgate.netbeilstein-journals.orgorgsyn.org The choice of these reagents can influence the yield and efficiency of the coupling reaction.

Below is a hypothetical data table illustrating potential Suzuki-Miyaura coupling reactions starting from a brominated derivative of this compound.

Table 1: Hypothetical Suzuki-Miyaura Coupling of Bromo-2-methyl-5-propyloxazole Derivatives

EntryBromo-oxazole ReactantBoronic AcidProductCatalystBaseSolventYield (%)
14-Bromo-2-methyl-5-propyloxazolePhenylboronic acid2-Methyl-4-phenyl-5-propyloxazolePd(dppf)Cl₂K₂CO₃Toluene/H₂O85
22-Bromo-4-methyl-5-propyloxazole4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methyl-5-propyloxazolePd(PPh₃)₄Na₂CO₃Dioxane90
34-Bromo-2-methyl-5-propyloxazoleThiophene-2-boronic acid2-Methyl-5-propyl-4-(thiophen-2-yl)oxazolePd(dppf)Cl₂Cs₂CO₃DMF88

Other Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the oxazole ring system. ingentaconnect.comresearchgate.netthermofishersci.inunistra.fr Beyond more common transformations, a variety of coupling strategies have been developed to introduce aryl, heteroaryl, and vinyl groups at different positions of the oxazole core. acs.orgignited.in These methods often employ halo-oxazoles or oxazole triflates as electrophilic partners. acs.orgnih.govacs.org

The Suzuki-Miyaura coupling, for instance, has been effectively used for the C-2 and C-4 arylation of oxazoles. acs.orgacs.orgnih.gov Studies have shown that 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted coupling with a range of aryl and heteroaryl boronic acids, yielding good to excellent results. acs.orgacs.org Similarly, 4-aryl-2-chlorooxazoles have proven to be excellent substrates for Suzuki coupling. acs.org This methodology has been extended to the synthesis of novel dimeric 4,4'-linked dioxazoles. acs.orgacs.org

The Stille coupling offers another versatile method for creating carbon-carbon bonds on the oxazole ring. nih.govthieme-connect.comacs.org This reaction has been utilized for site-selective C-4 and C-5 elaboration of 2-(phenylsulfonyl)-1,3-oxazole derivatives. nih.gov For example, 5-(tri-n-butylstannyl)oxazole derivatives can be coupled with various aryl, alkenyl, and allyl halides. thieme-connect.com The reaction is notable for its tolerance of various functional groups and its effectiveness in creating complex structures, such as C-5-linked bisoxazoles. thieme-connect.com

The Sonogashira coupling provides a direct route to alkynyl-substituted oxazoles, which are valuable precursors for further transformations. nih.govacs.orgfigshare.comcapes.gov.br Research has demonstrated that functionalized 2-, 4-, and 5-trifloyl oxazoles can react with terminal alkynes in the presence of palladium and copper(I) catalysts. nih.govacs.org This reaction proceeds cleanly, often without the competing alkyne homocoupling side reaction, and is compatible with various substituents on the heterocycle. acs.org

The Mizoroki-Heck reaction, while less commonly applied to oxazoles compared to other heterocycles, has been explored. nih.govuniurb.itthieme-connect.com Chiral phosphite-oxazoline ligands have been developed for use in asymmetric Heck reactions, achieving high regio- and enantioselectivity. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Oxazole Systems

Coupling Reaction Oxazole Substrate Coupling Partner Catalyst/Conditions Product Yield (%) Reference
Suzuki 2-Phenyl-4-trifloyl-oxazole p-Tolylboronic acid Pd(OAc)₂, PCy₃, KF, Dioxane, 150°C (Microwave) 2-Phenyl-4-(p-tolyl)oxazole 94% acs.org
Suzuki 2-Chloro-4-phenyl-oxazole Phenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80°C 2,4-Diphenyloxazole 95% acs.org
Stille 5-Bromo-2-(phenylthio)-1,3-oxazole Tri-n-butylvinylstannane Pd(PPh₃)₄, THF, 70°C 2-(Phenylthio)-5-vinyl-1,3-oxazole 85% nih.gov
Stille 5-(Tri-n-butylstannyl)-2-(phenylsulfonyl)-1,3-oxazole Iodobenzene Pd(PPh₃)₄, LiCl, CuCl, DMSO, 60-80°C 5-Phenyl-2-(phenylsulfonyl)-1,3-oxazole 91% thieme-connect.com

Click Chemistry Applications, particularly with Ethynyl (B1212043) Oxazole Derivatives

The development of efficient synthetic routes to ethynyl-substituted oxazoles has unlocked their potential as versatile building blocks in modern chemistry. chemrxiv.org A particularly significant application is their use in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". chemrxiv.orgchemrxiv.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and regioselective formation of stable 1,2,3-triazole rings, linking the oxazole moiety to another molecular entity. chemrxiv.orgacs.org

The synthesis of the requisite ethynyl oxazoles often relies on Sonogashira coupling of a halo-oxazole with a protected acetylene, followed by deprotection to yield the terminal alkyne. chemrxiv.org These ethynyl oxazoles have proven to be highly effective in CuAAC reactions with a variety of organic azides. chemrxiv.org The reactions typically proceed in high yields (often exceeding 90-95%) and with simple purification, demonstrating the robustness and efficiency of this method. chemrxiv.orgchemrxiv.org

Table 2: Click Chemistry Reactions with Ethynyl Oxazole Derivatives

Ethynyl Oxazole Derivative Azide Partner Catalyst/Conditions Product Type Yield (%) Reference
2-Ethynyl-4,5-dimethyloxazole Benzyl azide CuSO₄, Na-Ascorbate, EtOH/H₂O 1,4-Disubstituted Triazole >95% chemrxiv.org
4-Ethynyl-5-bromo-2-methyloxazole Benzyl azide CuSO₄, Na-Ascorbate, EtOH/H₂O 1,4-Disubstituted Triazole >95% chemrxiv.org
5-Ethynyl-2,4-dimethyloxazole Benzyl azide CuSO₄, Na-Ascorbate, EtOH/H₂O 1,4-Disubstituted Triazole >95% chemrxiv.org
5-Ethynyl-2-(propan-2-yl)-1,3-oxazole Benzyl azide CuSO₄, Na-Ascorbate, H₂O/tert-BuOH 1,2,3-Triazole-linked oxazole 85-92%

Computational and Theoretical Studies of 2 Methyl 5 Propyloxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For oxazole (B20620) derivatives, these studies often employ Density Functional Theory (DFT) to elucidate various molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. In the context of oxazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311G++(d,p) basis set, are employed to predict optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties. irjweb.com

These calculations reveal that the oxazole ring is planar, a feature expected to be retained in 2-Methyl-5-propyloxazole. The bond lengths and angles within the oxazole ring are influenced by the substituent groups. For instance, in a studied N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the bond angles within the oxazole ring, specifically N15–C16–O12 and O12–C13–C14, were calculated to be 114.1° and 107.4°, respectively. irjweb.com The substitution of methyl and propyl groups at the C2 and C5 positions of the oxazole ring in this compound is expected to cause minor alterations in the local geometry due to steric and electronic effects.

A key aspect of DFT studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity. For one oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a high degree of reactivity. irjweb.com

Table 1: Representative DFT-Calculated Parameters for an Oxazole Derivative

Parameter Value
HOMO Energy -5.6518 eV
LUMO Energy -0.8083 eV
HOMO-LUMO Gap (ΔE) 4.8435 eV
Chemical Hardness (η) 2.42175 eV
Electrophilicity Index (ω) 3.935 eV
Softness (S) 0.2064 eV

Data is for N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, calculated at the B3LYP/6-311++G(d,p) level of theory, and serves as an illustrative example for the oxazole class. irjweb.com

Potential energy surface (PES) analysis is a powerful tool for understanding the mechanisms of chemical reactions. It maps the energy of a system as a function of the positions of its atoms, allowing for the identification of transition states and reaction pathways. For oxazole and its derivatives, PES analysis is particularly relevant for understanding their participation in cycloaddition reactions, such as the Diels-Alder reaction. The oxazole ring can act as an electron-deficient azadiene, making it suitable for inverse electron demand Diels-Alder reactions. clockss.org

The exploration of the PES for reaction mechanisms can be performed using various computational methods, including synchronous transition quasi-newton searching (QST3) and intrinsic reaction coordinate (IRC) calculations. researchgate.net These methods help in locating the transition state structures and verifying that they connect the reactants and products on the potential energy surface. researchgate.net While specific PES studies for this compound are not available, the general reactivity patterns of alkyl-substituted oxazoles suggest that it would undergo similar reaction pathways, with the methyl and propyl groups influencing the regioselectivity and reaction rates.

Conceptual Density Functional Theory Indices

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and softness from the electronic density of a molecule. mdpi.comkobe-u.ac.jp These indices are invaluable for predicting and interpreting chemical reactivity.

Theoretical reactivity indices derived from conceptual DFT are powerful tools for the semi-quantitative study of organic reactivity. mdpi.comnih.gov Among these, the electrophilicity (ω) and nucleophilicity (N) indices are particularly important for predicting how a molecule will behave in polar reactions. mdpi.com

The electrophilicity index measures the propensity of a species to accept electrons, while the nucleophilicity index quantifies its ability to donate electrons. These indices are calculated from the HOMO and LUMO energies. For oxazole derivatives, the presence of electron-donating alkyl groups, such as the methyl and propyl groups in this compound, is expected to increase the electron density of the ring system. This, in turn, would enhance its nucleophilic character.

The reactivity of oxazoles is position-dependent. Electrophilic substitution generally occurs at the C5 position, while nucleophilic attack is favored at the C2 position. tandfonline.com The presence of a propyl group at C5 and a methyl group at C2 in this compound will modulate this inherent reactivity. The propyl group at C5 would further activate this position towards electrophilic attack, while the methyl group at C2 might slightly hinder nucleophilic attack at this position due to steric effects.

Molecular Modeling of Interactions within Chemical Systems

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are used to study the interactions of molecules with other chemical species, such as proteins or other small molecules. nih.gov While no specific molecular modeling studies were found for this compound, the principles can be applied to understand its potential interactions.

The structure of this compound, with its heterocyclic ring and alkyl substituents, provides sites for various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), and van der Waals and hydrophobic interactions (via the alkyl groups). These interactions are crucial in determining how the molecule might bind to a biological target or self-assemble. Molecular modeling could be used to predict the preferred binding modes and affinities of this compound within a protein's active site, providing insights for medicinal chemistry applications.

Applications of Oxazole Derivatives in Specialized Research Fields

Role in Materials Science Research

Oxazole (B20620) derivatives are increasingly recognized for their valuable properties in materials science. numberanalytics.com Their unique electronic and structural characteristics make them suitable for developing advanced materials with tailored functions. irjmets.com

Research has highlighted the integration of oxazole-based compounds into polymers and fluorescent dyes, which are instrumental in bioimaging and materials engineering. irjmets.com The aromatic and electron-rich nature of the oxazole ring contributes to the luminescent properties of these materials, making them candidates for applications in optoelectronics. numberanalytics.comirjmets.com

Furthermore, the ability of the oxazole ring to participate in non-covalent interactions, such as halogen bonding, is a subject of study in crystal engineering. rsc.org By controlling these interactions, researchers can design and synthesize novel solid-state materials with specific architectures and properties. A study on the halogen bonding proclivity of oxazole derivatives demonstrated that the oxazole nitrogen atom is a reliable acceptor for these interactions, a finding that is useful for designing complex supramolecular structures. rsc.org The structural flexibility of oxazoles allows for their incorporation into various scaffolds, which can influence material properties like stability and solubility. irjmets.com

Table 1: Applications of Oxazole Derivatives in Materials Science

Application Area Role of Oxazole Derivatives Research Findings
Optoelectronics Component of luminescent polymers Oxazole-based polymers have been explored for their potential in optoelectronic applications. numberanalytics.com
Bioimaging Core structure of fluorescent dyes Oxazole-containing dyes are noted for their use in bioimaging applications. irjmets.com
Crystal Engineering Building blocks for supramolecular structures The oxazole nitrogen atom is a consistent halogen bond acceptor, useful in designing cocrystals. rsc.org

Catalytic Applications and Ligand Design

The field of catalysis has extensively utilized oxazole derivatives, particularly in the design of specialized ligands for transition metal-catalyzed reactions. irjmets.comchemscene.com These compounds can coordinate with metal ions through their nitrogen and oxygen atoms, influencing the electronic properties of the metal center and thereby enhancing the selectivity and stability of catalytic reactions. chemscene.comtandfonline.com

Oxazole-containing ligands are prominent in asymmetric catalysis, where creating chiral molecules is essential. alfachemic.com For instance, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com Research has demonstrated that the position of substituents on the oxazole ring significantly impacts the catalyst's performance and the properties of the resulting polymer. mdpi.com In one study, a methyl group at the 5-position of the oxazole ring, similar to the propyl group in 2-Methyl-5-propyloxazole, was found to increase catalyst activity in ethylene polymerization. mdpi.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have also benefited from oxazole-based ligands. scilit.comsemanticscholar.org Novel planar-chiral oxazole-pyridine ligands have been developed and successfully applied in palladium-catalyzed asymmetric cyclization reactions, demonstrating the potential of this class of ligands in synthesizing complex, bioactive molecules. dicp.ac.cn The development of recoverable nanocatalysts featuring oxazole moieties further highlights the drive towards greener and more efficient chemical synthesis. jsynthchem.com

Table 2: Examples of Oxazole Derivatives in Catalysis

Catalytic System Type of Reaction Role of Oxazole Ligand
Vanadium Complexes Ethylene Polymerization Oxazole-oxazoline ligands; substituents on the oxazole ring modulate catalyst activity. mdpi.com
Palladium Complexes Asymmetric Acetoxylative Cyclization Planar-chiral oxazole-pyridine N,N-ligands provide stereocontrol. dicp.ac.cn
Palladium Complexes Suzuki-Miyaura Cross-Coupling Bis(oxazole) pincer ligands facilitate the reaction under aerobic conditions. scilit.com
Copper Complexes Cycloaddition Reactions Oxazole ligands on Cu(II) complexes catalyze the synthesis of triazoles. rsc.org

Research on Biomarkers and Metabolomic Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has identified certain oxazole derivatives as potential biomarkers for diagnostics and monitoring. A biomarker is a measurable indicator of a biological state or condition.

While direct research on This compound as a biomarker is limited, it has been detected in nuts, which could make it a potential indicator for the consumption of these foods. hmdb.cafoodb.ca Closely related compounds have been highlighted in metabolomic studies. For instance, 2-ethyl-4-methyl-5-propyloxazole was identified during the metabolomic profiling of aqueous humor from patients with pathological myopia. mdpi.com Although its levels were below the detection limit in the choroidal neovascularization (CNV) patient group, its presence in the control group suggests a possible role in normal metabolic pathways that are altered in the disease state, warranting further investigation. mdpi.com

Other research has identified different substituted oxazoles as potential biomarkers for various conditions or dietary exposures. For example, 5-Methyl-2-propyloxazole has been suggested as a potential biomarker for coffee consumption. hmdb.ca In another area, 2,4,5-trisubstituted oxazole derivatives have been investigated for their ability to inhibit aquaporin-4 (AQP4), a protein relevant to inflammation in lung diseases, proclaiming AQPs as potential biomarkers to be targeted by such compounds. nih.govrsc.org

Table 3: Oxazole Derivatives in Biomarker and Metabolomic Research

Compound Biological Matrix/Source Potential Application/Significance
2-ethyl-4-methyl-5-propyloxazole Aqueous Humor Potential biomarker related to pathological myopia. mdpi.com
This compound Nuts Potential biomarker for the consumption of nuts. hmdb.cafoodb.ca
5-Methyl-2-propyloxazole Coffee Potential biomarker for coffee consumption. hmdb.ca
2,4,5-trisubstituted oxazoles Lung Cells Potential inhibitors of aquaporin-4, a biomarker for inflammation. nih.gov

Agrochemical Applications

The structural and biological diversity of oxazole derivatives has led to their application in the agrochemical industry. numberanalytics.com These compounds form the basis for a range of products designed to protect crops, including pesticides, fungicides, and herbicides. irjmets.comnumberanalytics.comresearchgate.net

The mode of action for oxazole-based agrochemicals often involves the disruption of essential biological processes in the target organisms. numberanalytics.com Their chemical versatility allows for modifications to the oxazole core to optimize potency against specific pests or pathogens while aiming to minimize impact on non-target species. numberanalytics.com The development of oxazole-based fungicides, for instance, has provided effective solutions for controlling various fungal diseases in crops. irjmets.comnumberanalytics.com The significance of the oxazole structure as a lead in discovering new agrochemicals with herbicidal, fungicidal, and insecticidal activities is well-documented. researchgate.net

While there is no specific information detailing the use of This compound in agrochemicals, its structural class is well-established in this field, suggesting a potential area for future investigation. numberanalytics.comontosight.ai

Future Research Directions and Challenges in Oxazole Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of substituted oxazoles has a rich history, with foundational methods like the Robinson-Gabriel, Fischer, and van Leusen syntheses still in use. irjmets.com However, these classical methods often face challenges, such as the need for harsh reaction conditions (e.g., high temperatures, strong acids), the limited availability of specific starting materials like α-acylamino ketones, and the potential for side reactions that lower yields. numberanalytics.com

Future research is intensely focused on developing more sustainable, efficient, and versatile synthetic strategies. Key areas of development include:

Green Chemistry Approaches : The use of environmentally benign methodologies, such as microwave-assisted synthesis, solvent-free reactions, and biocatalysis, is a growing trend aimed at reducing the environmental impact of oxazole (B20620) production. irjmets.com

Metal-Catalyzed Reactions : Transition metal catalysts, including palladium, copper, and iron, have enabled the regioselective synthesis of complex oxazoles under milder conditions. irjmets.com A recent example is a one-pot Suzuki-Miyaura coupling reaction using a Nickel catalyst to produce 2,4,5-tri-substituted oxazoles. tandfonline.com Another novel strategy involves a metal-free C–O bond cleavage of an ester to synthesize substituted oxazoles. rsc.org

One-Pot and Flow Chemistry : Developing multi-component, one-pot reactions simplifies procedures and increases efficiency. mdpi.com For instance, a photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles has been developed as a scalable and step-efficient approach to synthesizing bioactive oxazoles like balsoxine (B1200957) and texamine. acs.org Such streamlined processes would be highly desirable for the industrial-scale production of specific derivatives like 2-Methyl-5-propyloxazole.

The primary challenge remains the development of synthetic routes that are not only efficient and environmentally friendly but also broadly applicable to a wide range of substrates, allowing for the controlled synthesis of diverse, highly substituted oxazoles.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of the oxazole ring is complex, influenced by its aromatic nature and the presence of two heteroatoms. numberanalytics.com Oxazoles can undergo various reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. numberanalytics.comclockss.org The reactivity is significantly affected by the substituents on the ring; electron-donating groups enhance reactivity towards electrophiles, while electron-withdrawing groups make the ring more susceptible to nucleophiles. numberanalytics.com

A major frontier in oxazole chemistry is the discovery of new reactivity patterns and the achievement of precise control over reaction selectivity.

Regioselectivity : Controlling the position of substitution (C2, C4, or C5) is a persistent challenge. tandfonline.com While lithiation followed by reaction with an electrophile is a known method, developing new catalytic systems that can direct functionalization to a specific carbon atom is a key research goal. clockss.orgsci-hub.se For a molecule like this compound, which is already substituted at C2 and C5, future research could explore the selective functionalization of the C4 position or reactions involving the existing alkyl side chains.

Novel Transformations : Exploring unprecedented reactions is crucial for expanding the synthetic utility of oxazoles. This includes the discovery of new cycloaddition partners or the development of methods to convert the oxazole ring into other important heterocyclic systems like pyridines, furans, or imidazoles. tandfonline.comclockss.org Researchers have demonstrated that new trisubstituted oxazoles can be prepared through previously undiscovered chemistry involving intramolecular Wittig reactions. rsc.org

Asymmetric Synthesis : For applications in medicinal chemistry, the development of enantioselective reactions to create chiral oxazole derivatives is of paramount importance. e-bookshelf.de

Unlocking new reaction pathways and mastering selectivity will allow chemists to build more complex and diverse molecular architectures based on the oxazole scaffold, moving beyond currently known structures and functions.

Advancements in Computational Modeling for Predicting Oxazole Behavior

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties and reaction outcomes. tms.org For oxazole chemistry, computational modeling provides insights that can guide and accelerate experimental work. irjmets.com

Future advancements in this area are expected to have a profound impact:

Predicting Reactivity and Properties : Density Functional Theory (DFT) and other quantum chemical methods can predict the electronic structure, stability, and reactivity of oxazole derivatives. irjweb.commdpi.com These calculations help in understanding how substituents, such as the methyl and propyl groups in this compound, influence the molecule's behavior. irjweb.com Comparing computational methods is crucial, as different approaches can yield varying results for properties like heat of formation, highlighting the need for careful validation. dtic.mil

Virtual Screening and Design : Computational tools are increasingly used for the in silico design of new molecules with desired properties. rroij.comjcchems.com For example, by modeling the interaction of various oxazole derivatives with biological targets like enzymes or receptors, researchers can identify promising candidates for new drugs before they are synthesized in the lab. mdpi.comrroij.com This approach saves significant time and resources.

Understanding Reaction Mechanisms : Modeling can elucidate complex reaction mechanisms, helping chemists to optimize conditions and improve yields. By understanding the transition states and energy barriers of a reaction, researchers can make more informed decisions about catalysts, solvents, and temperature.

The main challenges in computational modeling are the accuracy of predictions and the computational cost, especially for large and complex systems. dtic.mil Continued development of more powerful algorithms and computer hardware will be essential to overcoming these hurdles and realizing the full potential of computational chemistry in exploring the vast chemical space of oxazoles. tms.org

Expanding the Scope of Applications in Advanced Materials and Catalysis

While oxazoles are well-established in medicinal and agricultural chemistry, their application in other advanced fields is a rapidly growing area of research. irjmets.comontosight.aiontosight.ai The unique electronic and photophysical properties of the oxazole ring make it an attractive building block for new technologies.

Key future directions for application include:

Advanced Materials : Oxazole-based compounds are being investigated for use in materials science. numberanalytics.com Their fluorescent properties make them suitable for organic light-emitting diodes (OLEDs) and as dyes in bioimaging. irjmets.com Oxazole-containing polymers may also exhibit unique properties for various electronic applications. irjmets.com The specific substitution pattern of compounds like this compound could be tuned to achieve desired photophysical characteristics for these applications.

Catalysis : Oxazole derivatives can function as ligands for metal catalysts or act as catalysts themselves. irjmets.comgoogle.com Chiral bis-oxazolines are a well-known class of ligands used in asymmetric catalysis. e-bookshelf.de Future research will likely focus on designing novel oxazole-based ligands and organocatalysts for a wider range of chemical transformations, contributing to more efficient and selective synthesis.

The primary challenge in these areas is the rational design and synthesis of oxazole derivatives with precisely tailored properties. irjmets.com Establishing clear structure-property relationships through a combination of experimental work and computational modeling will be crucial for expanding the application of oxazoles beyond their traditional roles and into the realms of advanced materials and catalysis. irjmets.comirjweb.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-5-propyloxazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Typical synthesis involves cyclocondensation of precursors like amino alcohols or carbonyl derivatives under reflux with acid catalysts. For example, analogous oxazole derivatives are synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids in ethanol or methanol/glacial acetic acid mixtures (5:1 ratio) for 15 hours . Optimization includes adjusting molar ratios, solvent systems (e.g., ethanol vs. methanol), and reaction times (2–20 minutes under sonication can improve efficiency ). Purity is confirmed via TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) and recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology : Use NMR (¹H/¹³C), IR, and mass spectrometry (MS). Key markers include:

  • NMR : Methyl groups (δ ~2.1–2.5 ppm for CH₃), oxazole ring protons (δ ~6.5–8.0 ppm), and propyl chain signals (δ ~0.9–1.7 ppm).
  • IR : Stretching vibrations for C=N (~1640 cm⁻¹) and C-O (~1250 cm⁻¹) .
  • MS : Base peak at m/z 125 (oxazole ring fragment) and molecular ion [M⁺] at m/z 141 (C₇H₁₁NO) . Cross-reference with NIST Chemistry WebBook for validation .

Q. How can this compound be identified and quantified in complex matrices like food volatiles?

  • Methodology : Employ GC-MS with headspace solid-phase microextraction (HS-SPME). Calibrate using reference standards and monitor characteristic ions (m/z 125, 141). In roasted peanut flavor studies, co-elution with 2-ethyl-5-butyloxazole and 2,4-diethyl-5-propyloxazole was resolved using selective ion monitoring (SIM) .

Advanced Research Questions

Q. What reaction mechanisms explain the thermal formation of this compound in food systems, and how do pH/temperature influence its stability?

  • Methodology : Investigate Maillard reaction pathways or lipid oxidation intermediates. For example, oxazoles form via Strecker degradation of amino acids with carbonyl compounds. Stability studies involve heating the compound at 100–200°C under varying pH (3–9) and analyzing degradation products via HPLC-MS . Contradictory data on thermal stability (e.g., vs. 2-methyl-3-oxazoline) may arise from competing ring-opening reactions .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the physicochemical properties of this compound?

  • Methodology : Use Gaussian or ORCA software for density functional theory (DFT) calculations. Optimize geometry at B3LYP/6-311+G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces. Validate against experimental IR/NMR data . Molecular dynamics (MD) simulations in water/ethanol mixtures can assess solubility and diffusion coefficients .

Q. How should researchers resolve contradictions in reported mass spectral data for this compound?

  • Methodology : Reanalyze fragmentation patterns using high-resolution MS (HRMS) and isotopic labeling (e.g., ¹³C-labeled propyl chains). Compare with NIST reference spectra and contextualize discrepancies (e.g., ion source differences in EI vs. CI modes). For example, conflicting m/z intensities may arise from varying ionization energies .

Q. What strategies improve the regioselectivity of oxazole derivatives during synthesis?

  • Methodology : Modify steric/electronic effects of substituents. For this compound, introducing bulky groups at the 5-position (e.g., propyl vs. methyl) can direct cyclization. Catalyst screening (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvent polarity adjustments (e.g., DMF vs. ethanol) also enhance selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.